9-(2,3-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2,3-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines.
Preparation Methods
The synthesis of 9-(2,3-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the use of key intermediates and various reagents. One common synthetic route involves the reaction of 3-benzyl-2-hydrazinoquinoxaline with different reagents to form the desired triazoloquinazoline derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
9-(2,3-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction may produce simpler triazoloquinazoline compounds .
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 9-(2,3-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Comparison with Similar Compounds
When compared to other similar compounds, 9-(2,3-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique chemical structure and potent biological activities. Similar compounds include:
1,2,4-triazolo[4,3-a]quinoxalines: These compounds also exhibit anticancer and antimicrobial properties but differ in their chemical structure and specific activities.
1,2,4-triazino[4,3-a]quinoxalines: These are another class of compounds with similar applications but distinct structural features.
1,2,4-triazolo[4,3-c]quinazolines: These compounds have been studied for their potential as PCAF inhibitors with anticancer activity.
Overall, this compound’s unique structure and potent biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-(2,3-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H22N4O3/c1-19(2)8-12-15(13(24)9-19)16(23-18(22-12)20-10-21-23)11-6-5-7-14(25-3)17(11)26-4/h5-7,10,16H,8-9H2,1-4H3,(H,20,21,22) |
InChI Key |
QUJXNAFKMXNNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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